1-(3-Methylisoquinolin-7-yl)ethan-1-one

Lipophilicity Drug Design Chromatographic Retention

1-(3-Methylisoquinolin-7-yl)ethan-1-one (CAS 1896921-29-1) is a bicyclic isoquinoline derivative bearing a methyl substituent at the 3-position and an acetyl group at the 7-position, with molecular formula C₁₂H₁₁NO and molecular weight 185.22 g/mol. The compound is classified as a heterocyclic building block within the isoquinoline family, a scaffold prevalent in alkaloid natural products and kinase inhibitor pharmacophores.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B12836116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylisoquinolin-7-yl)ethan-1-one
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)C(=O)C)C=N1
InChIInChI=1S/C12H11NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)7-13-8/h3-7H,1-2H3
InChIKeyUNWXTVRAZCYAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylisoquinolin-7-yl)ethan-1-one (CAS 1896921-29-1): Core Physicochemical Profile and Comparator Landscape for Procurement Decisions


1-(3-Methylisoquinolin-7-yl)ethan-1-one (CAS 1896921-29-1) is a bicyclic isoquinoline derivative bearing a methyl substituent at the 3-position and an acetyl group at the 7-position, with molecular formula C₁₂H₁₁NO and molecular weight 185.22 g/mol . The compound is classified as a heterocyclic building block within the isoquinoline family, a scaffold prevalent in alkaloid natural products and kinase inhibitor pharmacophores [1]. Its computed topological polar surface area (TPSA) is 29.96 Ų, with a predicted LogP of 2.75, two hydrogen-bond acceptors, zero hydrogen-bond donors, and one rotatable bond . The compound is commercially available from multiple vendors at purities ranging from 95% to 98% . It serves primarily as a synthetic intermediate and research building block; published primary bioactivity data specific to this compound is notably sparse, and the evidence herein draws on computed physicochemical properties and class-level scaffold inferences to establish differentiation.

Why 1-(3-Methylisoquinolin-7-yl)ethan-1-one Cannot Be Casually Interchanged with Other Isoquinoline Building Blocks


Isoquinoline-based building blocks with different substitution patterns—even those sharing identical molecular formulae—exhibit quantifiably distinct physicochemical properties that directly affect chromatographic behavior, membrane permeability, and downstream synthetic reactivity. The 3-methyl-7-acetyl substitution pattern of 1-(3-methylisoquinolin-7-yl)ethan-1-one produces a LogP of 2.75, which differs by approximately 0.31 log units from the des-methyl analog (LogP 2.44) and by approximately −0.34 log units from the 3-chloro analog (LogP 3.09) . Furthermore, the positional isomer bearing a 1-methyl group instead of a 3-methyl group (CAS 1895296-41-9) shares the identical molecular weight and formula, yet the altered position of the methyl substituent relative to the isoquinoline nitrogen modifies the electronic environment of the ring system . These differences are not cosmetic: in medicinal chemistry campaigns, a ΔLogP of 0.3 units can shift membrane permeability predictions across meaningful thresholds, and the positional isomerism can alter target binding and metabolic stability [1]. Procurement of an incorrect positional isomer or an analog lacking the 3-methyl group can therefore lead to divergent results in biological assays or failed synthetic routes.

1-(3-Methylisoquinolin-7-yl)ethan-1-one: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


LogP Differentiation: 3-Methyl-7-acetyl Substitution Elevates Lipophilicity by ΔLogP +0.31 vs. Des-Methyl Analog

1-(3-Methylisoquinolin-7-yl)ethan-1-one exhibits a computed LogP of 2.75 (Leyan computed value) , compared with 2.44 for the des-methyl analog 1-(isoquinolin-7-yl)ethanone (CAS 288309-10-4, Chemscene computed value) . The ΔLogP of +0.31 confers measurably greater lipophilicity, which translates to increased reversed-phase HPLC retention and altered predicted membrane partitioning. This difference arises solely from the presence of the 3-methyl substituent on the isoquinoline core.

Lipophilicity Drug Design Chromatographic Retention

LogP Differentiation vs. 3-Chloro Analog: Methyl Substituent Reduces Lipophilicity by ΔLogP −0.34

When compared with the 3-chloro isosteric analog, 1-(3-chloroisoquinolin-7-yl)ethanone (CAS 2740866-31-1), the target compound is significantly less lipophilic: LogP 2.75 vs. 3.09 . Both compounds share identical TPSA values (29.96 Ų), H-bond acceptor counts (2), and rotatable bond counts (1), isolating the lipophilicity difference to the 3-position substituent identity (methyl vs. chloro). The chloro analog is 0.34 log units more lipophilic, consistent with the known Hansch π value for aromatic chlorine (+0.71) vs. methyl (+0.56).

Physicochemical Profiling Halogen vs. Alkyl Comparison ADME Prediction

CYP2A6 and CYP2A5 Inhibition Profile of the 3-Methylisoquinoline Scaffold: Class-Level Pharmacological Differentiation

The 3-methylisoquinoline core scaffold (CAS 1125-80-0), which constitutes the heterocyclic framework of the target compound, has been pharmacologically characterized as an inhibitor of cytochrome P450 enzymes. BindingDB data curated from ChEMBL reports an IC₅₀ of 25,000 nM (25 μM) for inhibition of human CYP2A6 [1] and an IC₅₀ of 4,800 nM (4.8 μM) for inhibition of mouse CYP2A5 [2]. The parent scaffold 3-methylisoquinoline also shows no affinity for α₁-adrenoceptors or calcium channel binding sites at concentrations up to 100 μM in rat cerebral cortical membrane assays [3]. Whether the 7-acetyl substituent on the target compound modulates these CYP inhibition potencies has not been reported; researchers should treat these values as scaffold-level baselines requiring experimental verification.

Cytochrome P450 CYP2A6 Inhibition Drug–Drug Interaction

Positional Isomer Differentiation: 3-Methyl vs. 1-Methyl Substitution Alters Electronic and Steric Environment at the Isoquinoline Nitrogen

1-(3-Methylisoquinolin-7-yl)ethan-1-one (CAS 1896921-29-1) and its positional isomer 1-(1-methylisoquinolin-7-yl)ethan-1-one (CAS 1895296-41-9) share identical molecular formula (C₁₂H₁₁NO) and molecular weight (185.22 g/mol) . However, the methyl group position critically alters the electronic environment: in the 3-substituted isomer, the methyl group is distal to the isoquinoline nitrogen (separated by two bonds in the pyridine ring), whereas in the 1-substituted isomer, the methyl is directly adjacent to the nitrogen. This adjacency in the 1-methyl isomer introduces steric hindrance near the nitrogen lone pair and alters the pKa of the conjugate acid . Both isomers yield the same parent ion in LC–MS (m/z 186.1 [M+H]⁺), creating a risk of mistaken identity if procurement or characterization relies solely on mass confirmation.

Positional Isomerism Structure–Activity Relationship Regiochemical Purity

7-Acetyl Synthetic Handle Absent in Parent 3-Methylisoquinoline: Functional Group Utility Comparison

Compared to the parent scaffold 3-methylisoquinoline (CAS 1125-80-0, MW 143.19, LogP ~2.54, TPSA 12.89 Ų) , the target compound incorporates a 7-acetyl substituent that serves as a synthetically versatile functional handle. The acetyl group enables downstream transformations—including NaBH₄ reduction to the secondary alcohol, Wittig olefination, reductive amination, and oxime/ hydrazone formation—that are not accessible from the parent 3-methylisoquinoline without pre-functionalization . The parent scaffold's lower molecular weight and reduced TPSA (12.89 vs. 29.96 Ų) reflect its status as an earlier-stage intermediate, whereas the target compound is positioned one synthetic step further along the derivatization pathway.

Synthetic Intermediate Derivatization Handle Building Block Reactivity

Optimal Deployment Scenarios for 1-(3-Methylisoquinolin-7-yl)ethan-1-one in Research and Industrial Settings


Isoquinoline-Focused Kinase Inhibitor Library Synthesis Requiring a Pre-Functionalized 7-Position Handle

In medicinal chemistry programs targeting kinases where the isoquinoline scaffold has demonstrated relevance—such as protein kinase A (PKA) and PI3K isoforms —1-(3-methylisoquinolin-7-yl)ethan-1-one offers a strategically pre-functionalized building block. The 7-acetyl group serves as a direct entry point for diversification via carbonyl chemistry, while the 3-methyl substituent provides a baseline LogP of 2.75, situating the scaffold within favorable drug-like property space . The CYP2A6 inhibition profile of the core scaffold (IC₅₀ ~25 μM for 3-methylisoquinoline) should be factored into candidate profiling strategies to anticipate potential metabolic liabilities .

Scaffold-Hopping Campaigns Where a 3-Methylisoquinoline Core Is Preferred Over Quinoline or Unsubstituted Isoquinoline Alternatives

For teams executing scaffold-hopping strategies, the 3-methylisoquinoline core provides a differentiated heterocyclic framework distinct from quinoline-based series and from unsubstituted isoquinolines. The 3-methyl group contributes a ΔLogP of +0.31 relative to the des-methyl isoquinoline analog , potentially improving membrane permeability while maintaining a TPSA of 29.96 Ų . The 3-methylisoquinoline scaffold has established precedent in antimalarial drug discovery targeting Plasmodium falciparum PKA and the PfATP4 sodium efflux pump , providing a literature-supported rationale for exploring this chemotype in antiparasitic programs.

Physicochemical Property Optimization Where Lower LogP Is Required Relative to Halogenated Isoquinoline Analogs

When a discovery program requires isoquinoline-based building blocks with reduced lipophilicity to address off-target promiscuity or metabolic clearance concerns, 1-(3-methylisoquinolin-7-yl)ethan-1-one (LogP 2.75) offers a meaningful advantage over the 3-chloro analog (LogP 3.09) . The ΔLogP of −0.34, achieved without altering the TPSA or hydrogen-bonding capacity, makes the methyl-substituted compound the preferred choice for programs operating under strict lipophilic ligand efficiency (LLE) constraints. Both compounds are available at equivalent purity grades (98%) from the same vendor, facilitating direct procurement comparison .

Analytical Method Development Requiring a Defined, Reproducible Isoquinoline Reference Standard

For analytical chemistry groups developing HPLC, LC–MS, or GC methods for isoquinoline-containing reaction monitoring, 1-(3-methylisoquinolin-7-yl)ethan-1-one at 98% purity (Leyan) provides a well-characterized reference standard with documented computed properties (LogP 2.75, TPSA 29.96, MW 185.22). The single rotatable bond and absence of hydrogen-bond donors simplify conformational analysis relative to more functionalized isoquinoline derivatives. Its distinct LogP and retention characteristics, differentiated from both the des-methyl analog (LogP 2.44) and the 3-chloro analog (LogP 3.09) , make it suitable as a system suitability standard for chromatographic methods separating closely related isoquinoline building blocks.

Quote Request

Request a Quote for 1-(3-Methylisoquinolin-7-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.